molecular formula C9H12FN B12841401 3-Fluoro-N,N-dimethyl-Benzenemethanamine CAS No. 770-18-3

3-Fluoro-N,N-dimethyl-Benzenemethanamine

Cat. No.: B12841401
CAS No.: 770-18-3
M. Wt: 153.20 g/mol
InChI Key: PVWQBWUMBSZSPU-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-Benzenemethanamine (CAS: Not explicitly provided; inferred formula: C₉H₁₂FN) is a fluorinated aromatic amine derivative. Structurally, it consists of a benzene ring substituted with a fluorine atom at the 3-position and a dimethylated methanamine group (-CH₂N(CH₃)₂) at the benzylic position. Synonyms include N,N-dimethyl-3-fluorobenzylamine and 3-fluoro-N,N-dimethylbenzylamine .

Properties

CAS No.

770-18-3

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H12FN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3

InChI Key

PVWQBWUMBSZSPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 3-fluorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-N,N-dimethyl-Benzenemethanamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-Benzenemethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Fluoro-N,N-dimethyl-Benzenemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₂FN
  • Molecular Weight : ~153.19 g/mol (calculated from analogous compounds in ).
  • Chemical Structure: The fluorine atom’s electron-withdrawing nature influences the compound’s electronic properties, reducing the basicity of the dimethylamine group compared to non-fluorinated analogs.

This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of fluorinated amines in drug design .

Comparison with Similar Compounds

The table below compares 3-Fluoro-N,N-dimethyl-Benzenemethanamine with structurally related compounds, focusing on substituent effects and physicochemical properties.

Compound Name CAS Number Formula MW (g/mol) Boiling Point (°C) pKa Key Features
3-Fluoro-N,N-dimethyl-Benzenemethanamine - C₉H₁₂FN 153.19 ~210–230 (estimated) ~9.5–10.2 Fluorine substituent enhances lipophilicity.
(3-Bromobenzyl)dimethylamine 4885-18-1 C₉H₁₂BrN 214.07 >250 (estimated) ~8.5–9.5 Bromine increases molecular weight and polarizability.
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine 61471-62-3 C₁₀H₁₁F₃N 218.20 223.4 ± 35.0 10.22 Trifluoromethyl group lowers basicity significantly.
3-Fluoro-4-methylbenzylamine 261951-67-1 C₈H₁₀FN 139.17 190–200 (estimated) ~10.0 Additional methyl group increases steric bulk.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (F, CF₃) : Fluorine and trifluoromethyl groups reduce amine basicity (lower pKa) compared to bromine or methyl groups .
  • Molecular Weight : Bromine and trifluoromethyl substituents significantly increase molecular weight, affecting solubility and volatility .

Physical Properties :

  • Boiling Points : Trifluoromethyl derivatives (e.g., 223.4°C ) have higher boiling points than fluorine or methyl analogs due to increased molecular weight and dipole interactions.
  • Lipophilicity : Fluorine and trifluoromethyl groups enhance lipid solubility, critical for blood-brain barrier penetration in drug candidates .

Synthetic Routes :

  • Fluorinated analogs may require specialized fluorination techniques (e.g., Balz-Schiemann reaction), while brominated derivatives are synthesized via electrophilic bromination .
  • Dimethylamine groups are typically introduced via reductive amination or alkylation of primary amines .

Industrial Relevance

  • Brominated derivatives (e.g., C₉H₁₂BrN ) are used in polymer crosslinking, while dimethylated amines serve as ligands in catalysis .

Biological Activity

3-Fluoro-N,N-dimethyl-Benzenemethanamine, also known as 3-Fluoromethamphetamine (3-FMA), is a fluorinated derivative of methamphetamine. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its stimulant effects and interactions with neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of 3-FMA, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H14FN
  • Molecular Weight : 169.23 g/mol
  • IUPAC Name : 3-Fluoro-N,N-dimethyl-benzenemethanamine
  • Canonical SMILES : CC(NC(C1=CC=CC=C1)F)(C)C

3-FMA primarily acts as a monoamine releasing agent , influencing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The presence of the fluorine atom alters its interaction with the monoamine transporters, enhancing its potency and altering its pharmacokinetic profile compared to non-fluorinated analogs.

Key Actions:

  • Dopamine Release : Increases dopamine levels in the synaptic cleft by promoting its release from presynaptic neurons.
  • Norepinephrine and Serotonin Modulation : Similar to other amphetamines, it also affects norepinephrine and serotonin levels, contributing to its stimulant effects.

Stimulant Effects

Research indicates that 3-FMA exhibits stimulant properties comparable to those of traditional amphetamines. Studies have shown that it can enhance locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy.

Neurotoxicity

While stimulants can be beneficial therapeutically, they also pose risks for neurotoxicity. Preliminary studies indicate that high doses of 3-FMA may lead to neurotoxic effects similar to those observed with methamphetamine, particularly concerning dopaminergic neurons.

Study on Locomotor Activity

A study published in a pharmacological journal assessed the locomotor activity induced by 3-FMA in rodents. The results indicated a significant increase in activity levels at doses ranging from 1 to 5 mg/kg, suggesting robust stimulant effects. The study concluded that 3-FMA could serve as a model for understanding the mechanisms underlying stimulant-induced hyperactivity.

Neurotoxicity Assessment

Another research effort focused on the neurotoxic potential of 3-FMA. In vitro assays demonstrated that exposure to high concentrations led to increased oxidative stress markers in neuronal cell lines. This finding aligns with concerns regarding the long-term use of similar compounds and their potential for inducing neurodegenerative changes.

Comparative Analysis with Related Compounds

CompoundDopamine ReleaseNorepinephrine ReleaseNeurotoxicity Risk
3-Fluoro-N,N-dimethyl-BenzenemethanamineHighModerateModerate
MethamphetamineVery HighHighHigh
AmphetamineHighModerateModerate

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